3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
3-Chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO4S. This compound is characterized by the presence of a chloro group, methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Methoxylation: The amine group is then methoxylated using methanol in the presence of a catalyst.
Coupling Reaction: The methoxylated intermediate is coupled with 2-methoxyphenylamine under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow methoxylation and coupling reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway.
Pathways Involved: By inhibiting folate synthesis, the compound can disrupt DNA synthesis and cell division, leading to its potential antimicrobial effects.
Comparison with Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3′-Chloro-4′-methoxyacetophenone
Comparison:
- Structural Differences: While similar in having chloro and methoxy groups, the position and additional functional groups (e.g., acetamide vs. sulfonamide) differentiate these compounds.
- Unique Properties: The presence of the sulfonamide group in 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide imparts unique enzyme inhibitory properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUQUGOVFZSDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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